molecular formula C16H13N3O3 B2878654 N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1206994-28-6

N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2878654
CAS No.: 1206994-28-6
M. Wt: 295.298
InChI Key: HJNKQZCWLXTAIL-UHFFFAOYSA-N
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Description

N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a quinoline moiety, which is known for its biological activity, and a dihydropyridine ring, which is a common structural motif in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common method starts with the preparation of 6-methoxyquinolin-8-amine, which is then coupled with a dihydropyridine derivative through an amide bond formation. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent product quality. The purification process might involve recrystallization or chromatographic techniques to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The dihydropyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as malaria and cancer.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, the quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The dihydropyridine ring can modulate calcium channels, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-methoxyquinolin-8-amine: Shares the quinoline core but lacks the dihydropyridine ring.

    2-oxo-1,2-dihydropyridine-3-carboxamide: Contains the dihydropyridine ring but lacks the quinoline moiety.

Uniqueness

N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the combination of the quinoline and dihydropyridine structures, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)-2-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-22-11-8-10-4-2-6-17-14(10)13(9-11)19-16(21)12-5-3-7-18-15(12)20/h2-9H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNKQZCWLXTAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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